N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention in various fields of scientific research
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
Future Directions
Furan derivatives have occupied a unique place in the field of medicinal chemistry and have broadened scope in remedying various dispositions in clinical medicines . Therefore, the study and development of such compounds, including “N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide”, could be a promising area of research in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan reacts with hydroxy phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the furan derivative can be reduced to an amine.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide: This compound shares the furan and methoxyethyl groups but differs in the acetamide structure.
2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide: Similar in having a furan ring but with different substituents.
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-27-17(16-8-5-11-28-16)13-21-19(25)20(26)22-14-6-4-7-15(12-14)23-10-3-2-9-18(23)24/h4-8,11-12,17H,2-3,9-10,13H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVGDSMMJCGWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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